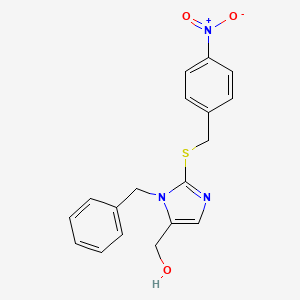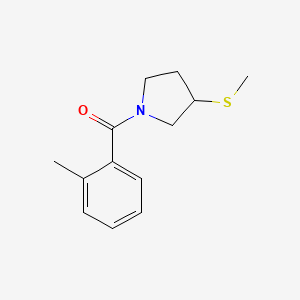
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is a common structure in many biologically active compounds and is widely used in drug discovery . The compound also contains a methylthio group and a tolyl group, which are sulfur and aromatic functional groups, respectively.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which contributes to the three-dimensionality of the molecule due to its non-planarity . The methylthio and tolyl groups would add further complexity to the structure.Applications De Recherche Scientifique
Synthesis and Characterization
One area of significant interest is the synthesis and structural characterization of compounds related to "(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone." For example, studies have described the synthesis and crystal structure analysis of various compounds, demonstrating the ability to synthesize and thoroughly characterize complex organic molecules. These compounds are often characterized using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and mass spectrometry, which provide detailed insights into their molecular structures and potential chemical properties (Huang et al., 2021).
Molecular Structure and Conformational Analysis
Research has also focused on understanding the molecular structures and conformational dynamics of these compounds. Density functional theory (DFT) studies, coupled with single-crystal X-ray diffraction, are commonly used to analyze the molecular geometries and electronic structures of such compounds. These studies provide valuable information on the physicochemical properties of the molecules, such as molecular electrostatic potential and frontier molecular orbitals, which can be critical for designing compounds with desired chemical reactivity and biological activity (Huang et al., 2021).
Organic Catalysis and Medicinal Chemistry
Compounds with pyrrolidinyl and tolylmethanone moieties have potential applications in organic catalysis and medicinal chemistry. For instance, research on similar structures has explored their use as intermediates in the synthesis of biologically active molecules or as catalysts in organic reactions. This includes the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, which are important in drug discovery due to their biological activities (Chen et al., 2009).
Exploration of Physical and Chemical Properties
Further investigations into the spectroscopic properties of related compounds, examining their absorption, excitation, and fluorescence properties, have implications for developing materials with specific optical characteristics. Such studies often utilize quantum chemistry calculations to support experimental findings, shedding light on the effects of molecular structure and environmental factors on the compounds' spectroscopic behaviors (Al-Ansari, 2016).
Propriétés
IUPAC Name |
(2-methylphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-3-4-6-12(10)13(15)14-8-7-11(9-14)16-2/h3-6,11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVDVPUJWMJFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
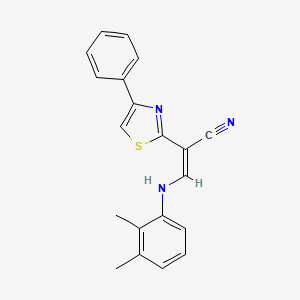
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
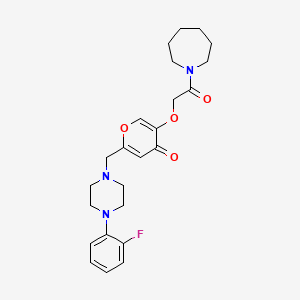
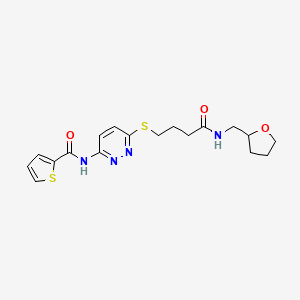

![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)
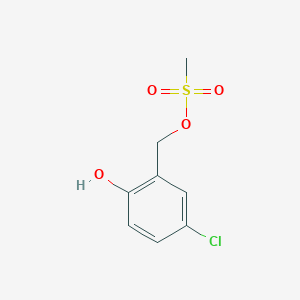
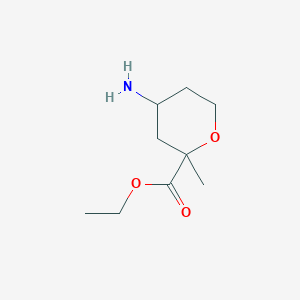
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)

![ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
